molecular formula C43H80NaO8P B6595658 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate CAS No. 384835-47-6

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate

Cat. No.: B6595658
CAS No.: 384835-47-6
M. Wt: 779.1 g/mol
InChI Key: BXQFBLMPDPPGFW-RLWYHRQISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate is an organophosphate compound with a complex structure, combining hydrophilic phosphate groups with lipophilic fatty acid esters. This compound often features in discussions about surfactants due to its amphiphilic properties, making it a candidate for applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically starts with the esterification of glycerol with butyl phosphate under controlled conditions. Following this step, the product undergoes transesterification with oleic acid (9Z-octadec-9-enoic acid), ensuring that the fatty acid esters are properly attached to the glycerol backbone.

Industrial Production Methods

On an industrial scale, the synthesis involves large-scale reactors where glycerol and butyl phosphate are mixed under specific temperature and pH conditions to control the esterification. The subsequent transesterification with oleic acid usually employs catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the unsaturated bonds in the fatty acid chains.

  • Reduction: : While reduction reactions are less common, the compound may be reduced at specific sites depending on the conditions.

  • Substitution: : The phosphate groups can be targeted in substitution reactions, often leading to the formation of different esters or phosphate derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, typically in an aqueous solution.

  • Reduction: : Hydrogen gas with a suitable catalyst like palladium on carbon.

  • Substitution: : Various alcohols or amines under acidic or basic conditions.

Major Products

  • Oxidation: : Products can include epoxides and diols, formed by the reaction at the unsaturated bonds.

  • Reduction: : Saturated esters, formed by the hydrogenation of the fatty acid chains.

  • Substitution: : Diverse phosphate esters depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate serves as a surfactant, stabilizing emulsions and dispersions. It's a valuable reagent in synthetic organic chemistry for various esterification and transesterification reactions.

Biology

Biologically, this compound is studied for its interaction with cell membranes due to its amphiphilic nature, potentially serving in drug delivery systems where membrane fusion is key.

Medicine

In medicine, its potential for use in lipid-based drug formulations is significant, particularly for targeting hydrophobic drugs to biological membranes.

Industry

Industrially, it finds applications in the formulation of detergents, cosmetics, and even in the food industry as an emulsifying agent.

Mechanism of Action

The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, stabilizing emulsions. The phosphate group interacts with water, while the fatty acid chains interact with oils, making it a versatile surfactant. This dual affinity makes it particularly useful in various applications from stabilizing pharmaceutical formulations to industrial emulsifiers.

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecyl sulfate (SDS): : Widely used surfactant with a similar amphiphilic structure but simpler in composition.

  • Lecithin: : Another amphiphilic compound used in food and pharmaceuticals with a natural origin.

  • Polyethylene glycol esters: : Synthetic surfactants with varied chain lengths and functional groups.

Uniqueness

Unlike simpler surfactants like sodium dodecyl sulfate, sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate offers the advantage of having a more complex and potentially more stable interaction with both water and oil phases, enhancing its functionality across different applications. This complexity allows for more specialized uses in biological and medical fields, where precision and stability are paramount.

This concludes the detailed article about this compound. Such a multifaceted compound surely opens doors to diverse research and industrial possibilities!

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] butyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H81O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(44)48-39-41(40-50-52(46,47)49-38-9-6-3)51-43(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h20-23,41H,4-19,24-40H2,1-3H3,(H,46,47);/q;+1/p-1/b22-20-,23-21-;/t41-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQFBLMPDPPGFW-RLWYHRQISA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H80NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677029
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384835-47-6
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.